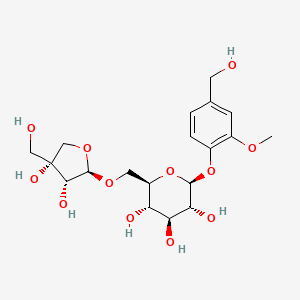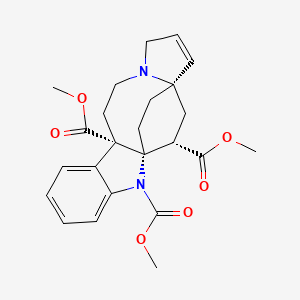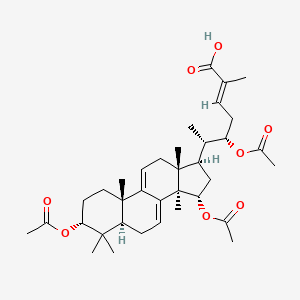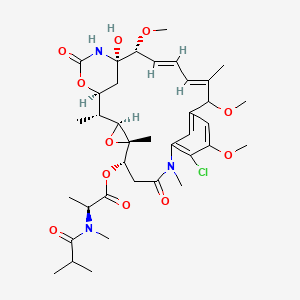
Trewiasine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trewiasine is a natural product found in Mallotus nudiflorus, Isothecium subdiversiforme, and Thamnobryum sandei with data available.
Scientific Research Applications
Insecticidal Activities
Trewiasine, a maytansinoid isolated from Trewia nudiflora seeds, demonstrates potent insecticidal properties. It is highly toxic to both the adult striped cucumber beetle and the larvae of the codling moth. Notably, it exhibits an LD50 of 0.006–0.007% for the striped cucumber beetle and causes 100% mortality in codling moth larvae at low dosage levels. Its antifeedant activity is also noteworthy, as demonstrated by the protection of muskmelons from beetle feeding in a greenhouse setting (Reed, Kwolek, & Smith, 1983).
Antitumor Activity
Trewiasine exhibits significant anti-tumor activity both in vitro and in vivo. Studies have shown that it prolongs the life-span of mice bearing Ehrlich carcinoma and leukemia P388, with notable cure rates for leukemia P388-bearing mice. Its ability to inhibit the growth of cultured P388 cells and its impact on protein synthesis in cell culture are key highlights of its antitumor properties (Yang et al., 1988).
Cytotoxic Activity in Human Cancer Cell Lines and Murine Tumors
Trewiasine has shown significant cytotoxic activity against various human cancer cell lines and murine tumors in vitro. It is particularly effective against U937 cells and has activities against ascitic tumors like S180 and solid tumors like Lewis lung carcinoma. Its administration in mice did not cause depression of leukocytes, indicating a degree of safety in its application (Yue et al., 1992).
Structure-Activity Study
A structure-activity study of Trewiasine and its analogs reveals important insights into its antitumor activity. The study indicates that certain structural components, like the C-3 ester side-chain and hydroxyl groups, play a crucial role in its antitumor effectiveness (Xiu, 1991).
Potential Source of New Drugs
Trewia nudiflora, from which Trewiasine is derived, is identified as a potential source for new drugs. The plant has been used traditionally for its medicinal properties, and various parts of the plant possess bioactive chemical constituents, including Trewiasine. The plant shows potential activity against diseases like cancer and tuberculosis, and its exploration for diabetes, arthritis, and analgesic properties is suggested (Sultana et al., 2022).
properties
Product Name |
Trewiasine |
|---|---|
Molecular Formula |
C37H52ClN3O11 |
Molecular Weight |
750.3 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(2-methylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C37H52ClN3O11/c1-19(2)33(43)40(7)22(5)34(44)51-28-17-29(42)41(8)24-15-23(16-25(47-9)30(24)38)31(49-11)20(3)13-12-14-27(48-10)37(46)18-26(50-35(45)39-37)21(4)32-36(28,6)52-32/h12-16,19,21-22,26-28,31-32,46H,17-18H2,1-11H3,(H,39,45)/b14-12+,20-13+/t21-,22+,26+,27-,28+,31?,32+,36+,37+/m1/s1 |
InChI Key |
GNTFDQQBHGBGMN-LZRKRAQISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C(C)C)C)OC)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |
synonyms |
trewiasine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



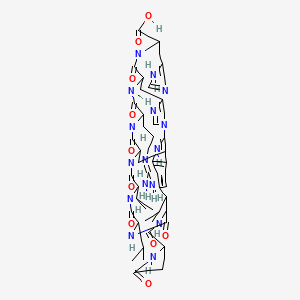
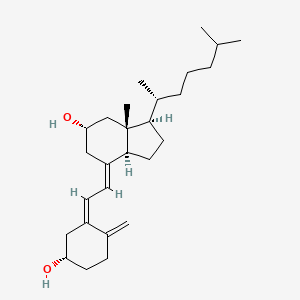
![5-bromo-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1259641.png)
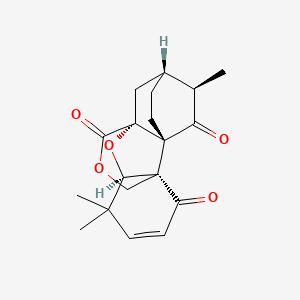
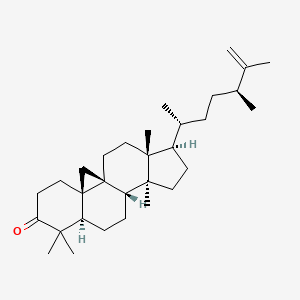
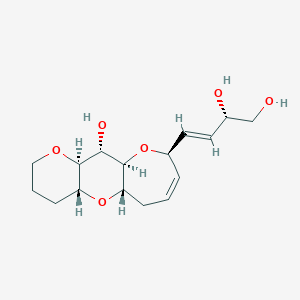

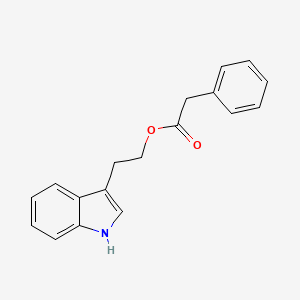
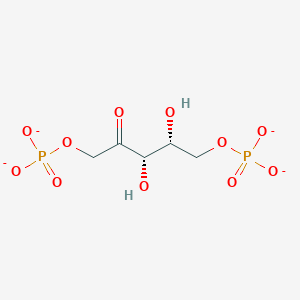
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)

